molecular formula C17H15NO5 B3906781 (E)-3-(4-methoxy-3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

(E)-3-(4-methoxy-3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3906781
M. Wt: 313.30 g/mol
InChI Key: ARXMHFDSHIMDCX-YCRREMRBSA-N
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Description

(E)-3-(4-methoxy-3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy and nitro substituents on the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-methoxy-3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxyacetophenone and 4-methoxy-3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the substituents present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The biological activity of (E)-3-(4-methoxy-3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of methoxy and nitro groups enhances its binding affinity to specific proteins and receptors, thereby modulating their activity.

Comparison with Similar Compounds

  • (E)-3-(4-hydroxy-3-nitrophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
  • (E)-3-(4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-3-(4-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness: (E)-3-(4-methoxy-3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both methoxy and nitro groups on the phenyl rings. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other chalcones. The methoxy groups enhance solubility and bioavailability, while the nitro group contributes to its potential as an antimicrobial and anticancer agent.

Properties

IUPAC Name

(E)-3-(4-methoxy-3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-14-7-5-13(6-8-14)16(19)9-3-12-4-10-17(23-2)15(11-12)18(20)21/h3-11H,1-2H3/b9-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXMHFDSHIMDCX-YCRREMRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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